Dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

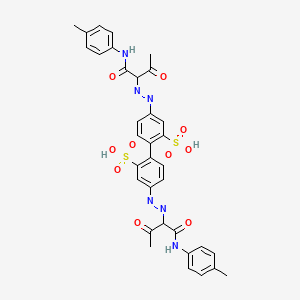

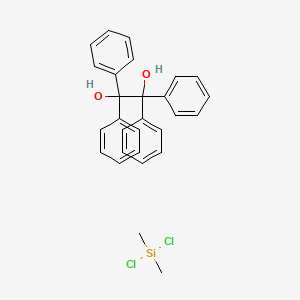

Dichloro(dimethyl)silane: and 1,1,2,2-tetraphenylethane-1,2-diol are two distinct chemical compounds with unique properties and applications.

Métodos De Preparación

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane is typically synthesized by passing methyl chloride through a heated tube packed with copper(I) chloride and ground silicon using Cu2O as the catalyst. The reaction can be represented as follows :

2CH3Cl+Si→(CH3)2SiCl2

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol is prepared through the photochemical reduction of benzophenone in the presence of isopropanol. The reaction involves the formation of benzopinacol from benzophenone under UV light .

Análisis De Reacciones Químicas

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and polymerization:

Hydrolysis: Reacts with water to form linear and cyclic silicones.

Alcoholysis: Reacts with methanol to produce dimethoxydimethylsilanes.

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol is involved in free radical polymerization and can be used as a protecting group for boronic acids by converting them to stable boronic esters .

Aplicaciones Científicas De Investigación

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane is widely used in the synthesis of optically active ansa-mettallocene polymerization catalysts and as a precursor to silicone and polysilane compounds. It is also used in glass coating to protect it from micro particles .

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol is used as an active component in the initiation system for free radical polymerization. It serves as a precursor to 1-hydroxy-2-(p-tolylaminocarbonyloxy)-1,1,2,2-tetraphenylethane, a thermal iniferter for radical polymerization .

Mecanismo De Acción

Dichloro(dimethyl)silane

Dichloro(dimethyl)silane reacts readily with water to form silicones. The hydrolysis reaction involves the cleavage of Si-Cl bonds and the formation of Si-O-Si linkages, resulting in the formation of linear and cyclic silicones .

1,1,2,2-Tetraphenylethane-1,2-diol

1,1,2,2-Tetraphenylethane-1,2-diol acts as a radical initiator in polymerization reactions. The compound undergoes homolytic cleavage under UV light to generate free radicals, which initiate the polymerization process .

Comparación Con Compuestos Similares

Dichloro(dimethyl)silane

Similar compounds include methyltrichlorosilane and dichloromethylsilane. Dichloro(dimethyl)silane is unique due to its specific use in the production of dimethylsilicone and polysilane compounds .

1,1,2,2-Tetraphenylethane-1,2-diol

Similar compounds include 2,3-diphenylbutane-2,3-diol and 2,2,2-triphenylacetophenone. 1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its role as a radical initiator and its use in protecting boronic acids .

Propiedades

Número CAS |

70624-20-3 |

|---|---|

Fórmula molecular |

C28H28Cl2O2Si |

Peso molecular |

495.5 g/mol |

Nombre IUPAC |

dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol |

InChI |

InChI=1S/C26H22O2.C2H6Cl2Si/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h1-20,27-28H;1-2H3 |

Clave InChI |

QNYRJTWKOLYJMG-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(Cl)Cl.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Números CAS relacionados |

70624-20-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.